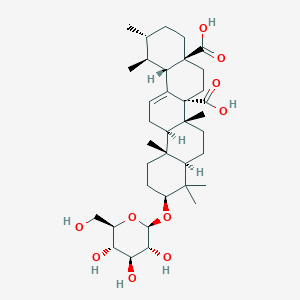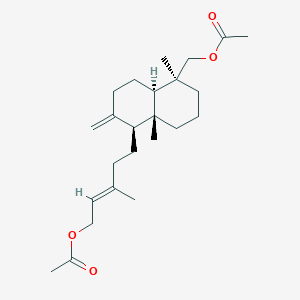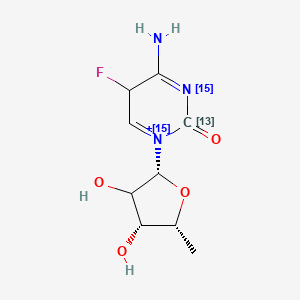
Acide quinovique 3-O-bêta-D-glucoside
Vue d'ensemble
Description
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid is a natural product derived from the triterpenoid class of compoundsThe compound has a molecular formula of C36H56O10 and a molecular weight of 648.82 g/mol .
Applications De Recherche Scientifique
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other triterpenoid compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diabetes and cancer.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Safety and Hazards
Users should avoid dust formation and breathing mist, gas, or vapors of Quinovic acid 3-O-beta-D-glucoside . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured and all sources of ignition should be removed .
Mécanisme D'action
Target of Action
Quinovic acid 3-O-beta-D-glucoside is a triterpenoid glycoside The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that triterpenoid glycosides, such as quinovic acid 3-o-beta-d-glucoside, often interact with cellular targets to exert their effects .
Pharmacokinetics
It is known to be soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . These solubility properties can impact the bioavailability of the compound.
Result of Action
Triterpenoid glycosides are known to have various biological effects, including anti-inflammatory, antiviral, and anticancer activities .
Action Environment
The action, efficacy, and stability of Quinovic acid 3-O-beta-D-glucoside can be influenced by various environmental factors. For instance, the compound’s solubility in various solvents suggests that it may be more effective in certain environments . Additionally, storage conditions can impact the stability of the compound .
Analyse Biochimique
Biochemical Properties
Quinovic acid 3-O-beta-D-glucoside plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins. It has been shown to interact with enzymes such as alpha-glucosidase, which is involved in carbohydrate metabolism . The compound inhibits the activity of alpha-glucosidase, thereby reducing the breakdown of carbohydrates into glucose and potentially aiding in the management of diabetes . Additionally, Quinovic acid 3-O-beta-D-glucoside interacts with various proteins involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Cellular Effects
Quinovic acid 3-O-beta-D-glucoside exerts various effects on different cell types and cellular processes. In adipocytes, it has been observed to suppress adipogenesis and regulate lipid metabolism by influencing key transcription factors such as PPARγ, C/EBPβ, and C/EBPα . This regulation leads to reduced fat accumulation and improved lipid profiles. Furthermore, Quinovic acid 3-O-beta-D-glucoside affects cell signaling pathways, including the AMPK pathway, which plays a crucial role in cellular energy homeostasis . The compound also impacts gene expression related to inflammation and oxidative stress, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, Quinovic acid 3-O-beta-D-glucoside exerts its effects through various mechanisms. It binds to specific enzymes and proteins, inhibiting or activating their functions. For instance, the compound inhibits alpha-glucosidase by binding to its active site, preventing the enzyme from catalyzing the hydrolysis of carbohydrates . Additionally, Quinovic acid 3-O-beta-D-glucoside modulates gene expression by interacting with transcription factors and signaling molecules, leading to changes in the expression of genes involved in inflammation, lipid metabolism, and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quinovic acid 3-O-beta-D-glucoside have been studied over various time periods. The compound exhibits stability under specific storage conditions, such as desiccation at -20°C . Over time, its effects on cellular function have been observed to persist, with long-term studies indicating sustained anti-inflammatory and antioxidant activities . The degradation of Quinovic acid 3-O-beta-D-glucoside under certain conditions can lead to a reduction in its efficacy, highlighting the importance of proper storage and handling .
Dosage Effects in Animal Models
The effects of Quinovic acid 3-O-beta-D-glucoside vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as improved glucose metabolism and reduced inflammation . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Quinovic acid 3-O-beta-D-glucoside is involved in various metabolic pathways, particularly those related to carbohydrate and lipid metabolism. The compound interacts with enzymes such as alpha-glucosidase, influencing the breakdown of carbohydrates and the regulation of glucose levels . Additionally, it affects lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and oxidation, such as ACCα and CPT1a . These interactions contribute to the compound’s overall metabolic effects.
Transport and Distribution
Within cells and tissues, Quinovic acid 3-O-beta-D-glucoside is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, Quinovic acid 3-O-beta-D-glucoside can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Quinovic acid 3-O-beta-D-glucoside exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that guide the compound to specific organelles. The subcellular distribution of Quinovic acid 3-O-beta-D-glucoside plays a crucial role in its ability to modulate cellular processes and exert its therapeutic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid can be synthesized through various chemical routes. One common method involves the glycosylation of quinovic acid with beta-D-glucose under specific reaction conditions. The reaction typically requires the use of a glycosyl donor, such as beta-D-glucose, and a glycosyl acceptor, such as quinovic acid. The reaction is catalyzed by an acid or base catalyst and is carried out in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of quinovic acid 3-O-beta-D-glucoside involves the extraction of quinovic acid from natural sources, followed by glycosylation. The extraction process typically involves the use of solvents like ethanol or methanol to isolate quinovic acid from plant materials. The glycosylation step is then carried out using similar methods as described for synthetic routes .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinovic acid derivatives.
Reduction: Reduction reactions can convert quinovic acid 3-O-beta-D-glucoside into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various quinovic acid derivatives, which can have different functional groups attached to the core structure .
Comparaison Avec Des Composés Similaires
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid can be compared with other similar triterpenoid compounds, such as:
Ursolic acid: Known for its potent anticancer and anti-inflammatory properties.
Hederagenin: Exhibits significant cytotoxic effects against cancer cells.
Zygophyloside E: Another glycosylated derivative of quinovic acid with improved pharmacokinetic properties
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other triterpenoids .
Propriétés
IUPAC Name |
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O10/c1-18-9-14-35(30(41)42)15-16-36(31(43)44)20(25(35)19(18)2)7-8-23-33(5)12-11-24(32(3,4)22(33)10-13-34(23,36)6)46-29-28(40)27(39)26(38)21(17-37)45-29/h7,18-19,21-29,37-40H,8-17H2,1-6H3,(H,41,42)(H,43,44)/t18-,19+,21-,22+,23-,24+,25+,26-,27+,28-,29+,33+,34-,35+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNXSFBKZQIMPF-ZZZTYRQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





pyrimidin-2-one](/img/structure/B1150522.png)

